
1-(2-Butoxyethoxy)undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxyethoxy)undecane is an organic compound that belongs to the class of ethers It is characterized by the presence of a butoxyethoxy group attached to an undecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butoxyethoxy)undecane typically involves the reaction of 1-undecanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C11H23OH+C6H14O2→C17H36O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Butoxyethoxy)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of aldehydes (e.g., undecanal) and carboxylic acids (e.g., undecanoic acid).
Reduction: Formation of alcohols (e.g., 1-undecanol).
Substitution: Formation of halogenated compounds (e.g., 1-chloro-2-butoxyethoxyundecane).
科学的研究の応用
1-(2-Butoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane interactions and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-(2-butoxyethoxy)undecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s ether group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
- 1-(2-Butoxyethoxy)ethane
- 1-(2-Butoxyethoxy)hexane
- 1-(2-Butoxyethoxy)octane
Uniqueness
1-(2-Butoxyethoxy)undecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This longer chain length can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
108063-05-4 |
|---|---|
分子式 |
C17H36O2 |
分子量 |
272.5 g/mol |
IUPAC名 |
1-(2-butoxyethoxy)undecane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3 |
InChIキー |
XGKORDUFVGHZGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


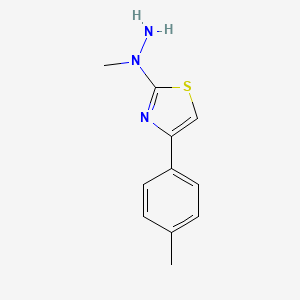
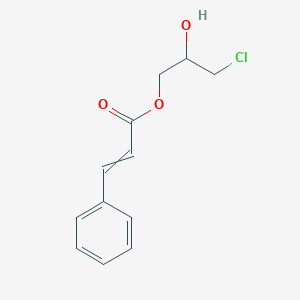
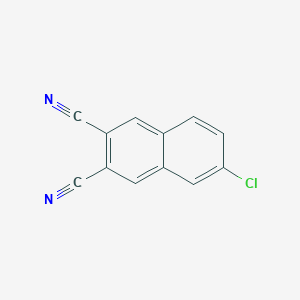
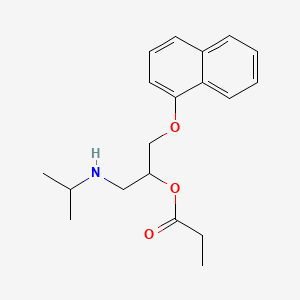

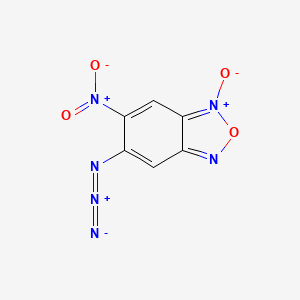

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
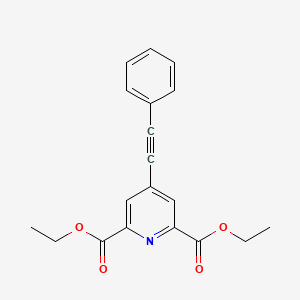
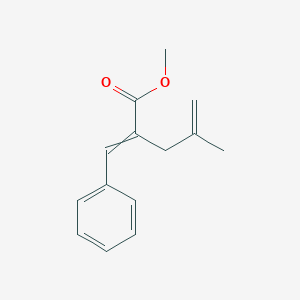

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
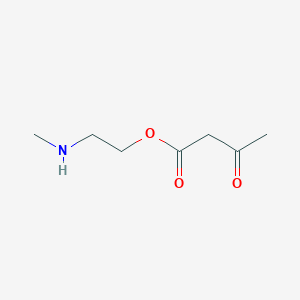
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
